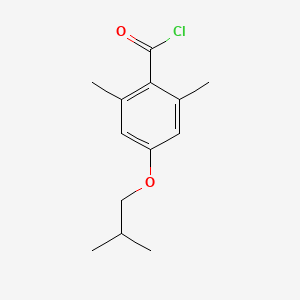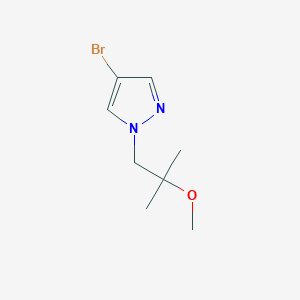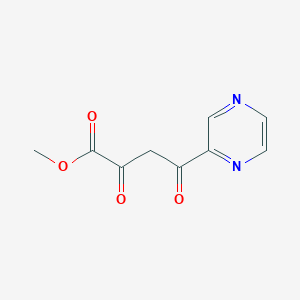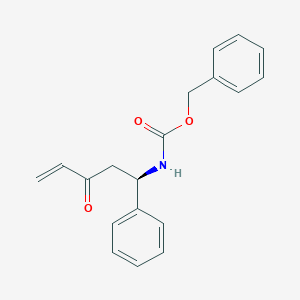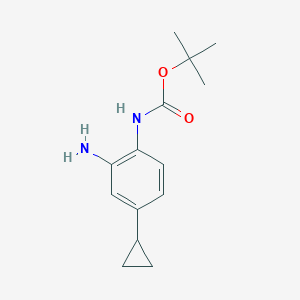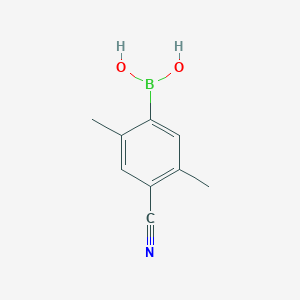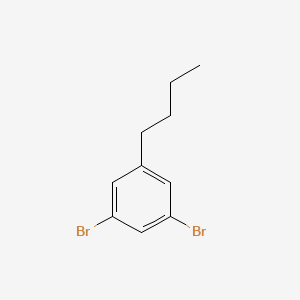
3,5-Dibromo-4-n-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-n-butylbenzene is an organic compound belonging to the class of brominated aromatic hydrocarbons It is characterized by a benzene ring substituted with two bromine atoms at the 3rd and 5th positions and a butyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-n-butylbenzene typically involves the bromination of 4-n-butylbenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 4-n-butylbenzene is reacted with bromine in the presence of a suitable catalyst. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-n-butylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated compound.
Scientific Research Applications
3,5-Dibromo-4-n-butylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-n-butylbenzene involves its interaction with molecular targets through its bromine atoms and butyl group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the butyl group can undergo various transformations. The compound’s effects are mediated through these interactions, influencing the pathways and processes in which it is involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylbenzene: Similar structure but with a methyl group instead of a butyl group.
3,5-Dibromo-4-ethylbenzene: Similar structure but with an ethyl group instead of a butyl group.
3,5-Dibromo-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a butyl group.
Uniqueness
3,5-Dibromo-4-n-butylbenzene is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The length and branching of the butyl group can influence the compound’s reactivity, solubility, and interactions with other molecules.
Properties
CAS No. |
75894-94-9 |
|---|---|
Molecular Formula |
C10H12Br2 |
Molecular Weight |
292.01 g/mol |
IUPAC Name |
1,3-dibromo-5-butylbenzene |
InChI |
InChI=1S/C10H12Br2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7H,2-4H2,1H3 |
InChI Key |
UMRPDJSLYFLVNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
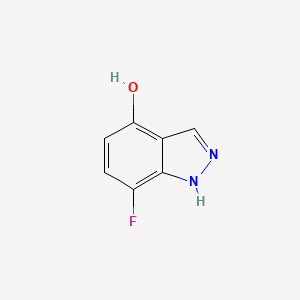
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
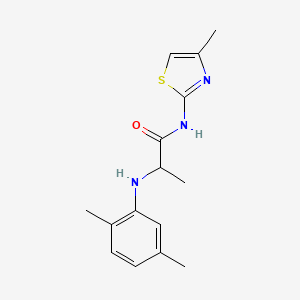
![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)
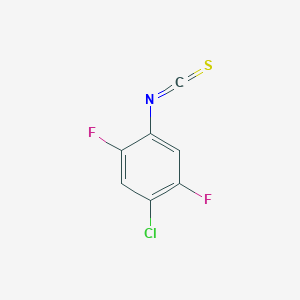
![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)
